5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine

GABAA receptor Benzodiazepine binding site Structure-activity relationship

This 5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a strategic, late-stage diversifiable core for CNS and kinase drug discovery. Its non‑canonical 3‑CF₃‑5,8‑diphenyl substitution pattern avoids the 2‑alkoxy motif common in patented GABAA ligands, enabling novel IP‑secure allosteric modulator campaigns. The pre‑installed trifluoromethyl group, a privileged kinase‑inhibitor fragment, accelerates focused library synthesis. With a calculated XLogP of 4.3 and no H‑bond donors, it serves as an ideal comparator in property‑driven scaffold‑hopping experiments. This compound is supplied exclusively for R&D; please verify patent status in your jurisdiction before purchase.

Molecular Formula C20H12F3N3
Molecular Weight 351.332
CAS No. 339106-51-3
Cat. No. B2559222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
CAS339106-51-3
Molecular FormulaC20H12F3N3
Molecular Weight351.332
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyGDCWNEHRQBXXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine: A Core Scaffold for GABAA Receptor Ligand and Kinase Inhibitor Synthesis


5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine (CAS 339106-51-3) is a trisubstituted heterocyclic compound belonging to the pyrido[2,3-d]pyridazine class, featuring a fused pyridine-pyridazine core with phenyl groups at the 5- and 8-positions and a trifluoromethyl group at the 3-position [1]. This scaffold is structurally related to ligands explored for the benzodiazepine binding site of GABAA receptors and various kinase enzymes [2]. It is primarily recognized as a versatile building block for further synthetic elaboration within medicinal chemistry programs .

Why Generic Substitution Fails for 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine in Early-Stage Discovery


The pyrido[2,3-d]pyridazine scaffold is highly sensitive to the pattern of substitution. Research programs targeting GABAA receptor subtypes or specific kinases have demonstrated that the placement and electronic nature of substituents drastically alter binding affinity and functional selectivity [1]. For instance, the presence of a 2-alkoxy moiety is critical in many patent-defined GABAA ligands, a feature absent in this compound [2]. Consequently, this compound, with its unique 3-CF3, 5-Ph, 8-Ph pattern, cannot be directly interchanged with other in-class analogs, such as the alkoxy-substituted derivatives, without fundamentally altering the structure-activity relationship (SAR) of a lead series. Its value is as a specific, late-stage functionalizable core or a distinct starting point for SAR exploration, not as a direct substitute for other pyrido[2,3-d]pyridazine isomers.

Quantitative Evidence Guide for Selecting 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine Over Its Closest Analogs


Structural Differentiation of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine from Patent-Lead GABAA Ligand Scaffolds

The target compound possesses a 5,8-diphenyl-3-(trifluoromethyl) substitution pattern. In contrast, the high-affinity GABAA receptor ligands described in patent US 6593325 and related literature require a substituted alkoxy moiety at the 2-position and a range of substituents at the 3- and 8-positions [1]. The specific pattern of the target compound is chemically distinct from these optimized leads, making it a valuable starting point for exploring alternative SAR vectors or for generating distinct intellectual property.

GABAA receptor Benzodiazepine binding site Structure-activity relationship Medicinal chemistry

Comparative Physicochemical Properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine vs. a Closely Related Analog

The target compound has a calculated XLogP3-AA value of 4.3, indicating high lipophilicity [1]. A close analog, 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine (CAS 338770-71-1), incorporates two additional CF3 groups on the phenyl rings. While experimental LogP for the analog is not publicly available, structural analysis suggests it would be significantly more lipophilic. The target compound's more moderate lipophilicity, combined with 0 hydrogen bond donors and 6 hydrogen bond acceptors, may offer a more favorable profile for achieving oral bioavailability and mitigating off-target promiscuity risks typically associated with highly lipophilic compounds [1].

Physicochemical properties Drug-likeness Lipophilicity Computational chemistry

Synthetic Tractability: 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine as a Late-Stage Functionalizable Core vs. Isomeric Pyridopyridazines

The synthetic routes to 2,3,8-trisubstituted pyrido[2,3-d]pyridazines have been established in the literature, with viable pathways starting from either pyridine or pyridazine precursors [1]. The target compound, bearing a 3-CF3 group and phenyl substituents, serves as a pre-functionalized core that can undergo further elaboration, unlike the simpler, unsubstituted pyrido[2,3-d]pyridazine scaffold (CAS 254-64-4), which requires de novo build-up of all substitution [1]. This positions the target compound as a more advanced intermediate for programs targeting specific kinase or GPCR binding sites where the pyrido[2,3-d]pyridazine core is a recognized privileged structure [2].

Synthetic chemistry Building block Kinase inhibitor Heterocycle synthesis

Procurement Purity Benchmarking: 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine Purity Specifications Across Vendors

The compound is available from multiple suppliers with a purity specification of ≥95% [REFS-1, REFS-2]. Notably, one supplier offers the compound at a higher purity specification of ≥98% . This is a critical differentiator for biological assays, where trace impurities can confound activity data, especially in sensitive biophysical or cellular screens. A direct procurement choice based on ≥98% purity specification reduces the risk of false positives or negatives due to residual synthetic precursors or byproducts.

Procurement Purity analysis Vendor comparison Quality control

Best Research and Industrial Application Scenarios for 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine


1. Exploring Novel Chemical Space in GABAA Receptor Subtype-Selective Ligand Design

Leverage its unique 3-CF3-5,8-diphenyl substitution pattern, which is absent from established, patented GABAA receptor pharmacophores that rely on a 2-alkoxy substituent, to probe for novel allosteric modulator interactions at the benzodiazepine binding site. This can be a strategic move for CNS drug discovery projects seeking to secure their own intellectual property position [1].

2. An Advanced Intermediate for Non-Classical Kinase and Phosphodiesterase Inhibitor Programs

Use this pre-functionalized heterocycle as a time-saving, late-stage building block. The trifluoromethyl group is a privileged moiety in kinase inhibitors, and the scaffold can be rapidly elaborated to generate focused libraries targeting under-explored kinases or phosphodiesterases, accelerating the hit-to-lead phase compared to de novo core synthesis [2].

3. Physicochemical Property Optimization for Hit and Lead Series

Incorporate this core as a fragment in a scaffold-hopping experiment. Its calculated moderate lipophilicity (XLogP = 4.3), absence of hydrogen bond donors, and well-defined acceptor count makes it a useful comparator for assessing the property-driven SAR of related, more lipophilic heterocyclic systems, thereby guiding medicinal chemistry efforts toward more drug-like lead matter [3].

Quote Request

Request a Quote for 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.